

Diethyl Hexafluoroglutarate: A Technical Whitepaper

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Compound of Interest

Compound Name: Diethyl hexafluoroglutarate

Cat. No.: B1361353

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl hexafluoroglutarate (CAS Number: 424-40-8), a fluorinated diester, presents a unique combination of properties that make it a compound of significant interest in various scientific and industrial domains. This technical guide provides a comprehensive overview of its physicochemical characteristics, safety and toxicity data, plausible synthetic routes, and known applications. The document is intended to serve as a foundational resource for professionals in research, development, and chemical manufacturing, highlighting the compound's potential and providing essential technical data.

Physicochemical Properties

The fundamental physical and chemical properties of **Diethyl hexafluoroglutarate** are summarized in the table below. These characteristics are crucial for its handling, application, and integration into various chemical processes.

Property	Value	Reference
CAS Number	424-40-8	[1][2]
Molecular Formula	C ₉ H ₁₀ F ₆ O ₄	[1][3]
Molecular Weight	296.16 g/mol	[1][3]
Appearance	Clear to light orange/yellow/green liquid	
Boiling Point	75 °C	[1]
Density	1.344 g/mL	[1]
Refractive Index	1.3599	
Flash Point	76-79°C at 3mm Hg	[1]
InChI Key	MSDPXVBLFJODJO-UHFFFAOYSA-N	[4]
Canonical SMILES	CCOC(=O)C(C(C(C(=O)OCC)(F)F)(F)F)(F)F	[1]

Safety and Toxicity Data

Appropriate handling and safety precautions are paramount when working with **Diethyl hexafluoroglutarate**. The following table outlines its hazard classifications and available toxicity data.

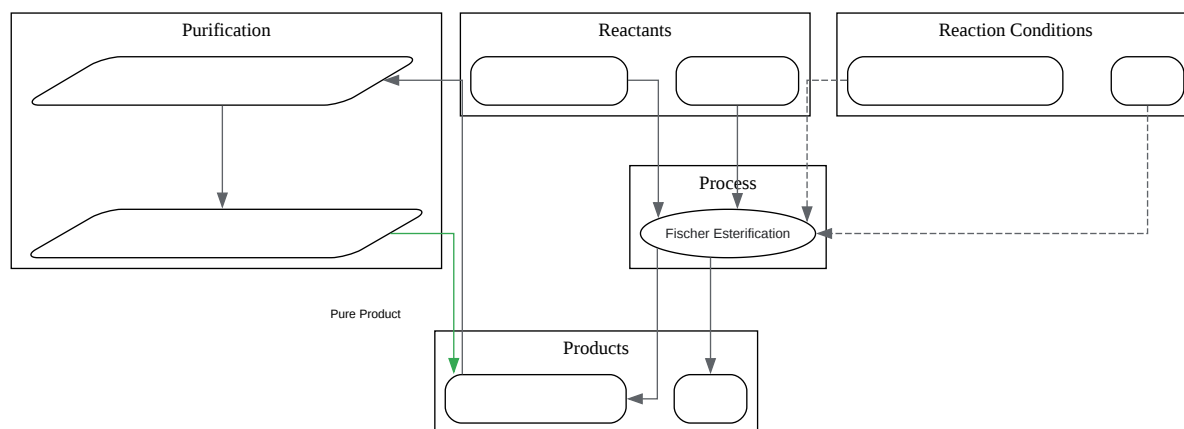
Parameter	Information	Reference
Hazard Codes	C (Corrosive)	
GHS Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)	[1]
Signal Word	Danger	
Precautionary Statements	P261 (Avoid breathing fumes/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	
Oral LD50 (mouse)	4200 mg/kg	

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **Diethyl hexafluoroglutarate** is not readily available in the reviewed literature, a plausible synthetic pathway can be proposed based on established organic chemistry principles. A likely approach involves the esterification of hexafluoroglutaric acid with ethanol in the presence of an acid catalyst.

Proposed Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of **Diethyl hexafluoroglutarate**.



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Caption: Proposed Fischer esterification route for **Diethyl hexafluoroglutarate** synthesis.

General Reactivity

As a diester, **Diethyl hexafluoroglutarate** is expected to undergo typical reactions of this functional group, although the presence of the electron-withdrawing fluorine atoms will influence its reactivity. Key reactions include:

- **Hydrolysis:** Under acidic or basic conditions, the ester groups can be hydrolyzed to yield hexafluoroglutaric acid and ethanol. The fluorination may affect the rate of hydrolysis compared to its non-fluorinated analog, diethyl glutarate.
- **Transesterification:** Reaction with other alcohols in the presence of a catalyst can lead to the exchange of the ethyl groups.
- **Aminolysis:** Reaction with amines will likely form the corresponding amides.

- **Reduction:** Strong reducing agents, such as lithium aluminum hydride, are expected to reduce the ester functionalities to the corresponding diol, 2,2,3,3,4,4-hexafluoro-1,5-pentanediol.

Applications

The unique properties of **Diethyl hexafluoroglutarate** lend it to specialized applications, most notably in the energy sector.

Enhanced Oil Recovery

A significant application of **Diethyl hexafluoroglutarate** is in Enhanced Oil Recovery (EOR). In this context, it can be used as a component in surfactant flooding formulations. Surfactants are crucial in EOR as they reduce the interfacial tension between oil and water, helping to mobilize residual oil trapped in reservoir rock pores. The fluorinated nature of this compound can impart desirable properties such as thermal stability and chemical resistance in harsh reservoir conditions. It may also contribute to the formation of stable microemulsions, which are key to efficient oil displacement.

The logical flow for its role in EOR can be visualized as follows:



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Caption: Role of **Diethyl hexafluoroglutarate** in the Enhanced Oil Recovery process.

Other Potential Applications

While less documented, other potential applications for **Diethyl hexafluoroglutarate** can be inferred from its chemical structure:

- **Crosslinking Agent:** The diester functionality suggests it could be used as a crosslinking agent in polymerization reactions, potentially imparting increased thermal stability and chemical resistance to the resulting polymers.

- **Specialty Solvent:** Its fluorinated nature and ester groups may make it a useful solvent for specific applications where unique solvency properties are required.
- **Intermediate in Chemical Synthesis:** It can serve as a building block for the synthesis of other fluorinated compounds, which are of interest in pharmaceuticals and materials science. There is growing interest in fluorinated molecules in drug development to enhance metabolic stability and binding affinity.

Spectroscopic Analysis

Detailed experimental spectroscopic data for **Diethyl hexafluoroglutarate** is not widely published. However, predicted data and analysis of related compounds can provide insight into its expected spectral characteristics.

Mass Spectrometry

Predicted mass spectrometry data indicates the following expected mass-to-charge ratios (m/z) for various adducts:

Adduct	Predicted m/z
[M+H] ⁺	297.05562
[M+Na] ⁺	319.03756
[M-H] ⁻	295.04106
[M+NH ₄] ⁺	314.08216

Data from PubChem.[5]

NMR Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl groups. The integration of these signals would be in a 3:2 ratio, respectively.
- ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the fluorinated carbons of the glutarate backbone, and the carbons of the ethyl groups. The C-F

coupling would lead to splitting of the signals for the fluorinated carbons.

- ^{19}F NMR: The fluorine NMR spectrum would provide detailed information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

- C=O stretch: A strong absorption band around $1750\text{--}1735\text{ cm}^{-1}$, typical for an ester carbonyl group.
- C-O stretch: Strong absorptions in the $1300\text{--}1000\text{ cm}^{-1}$ region.
- C-F stretch: Strong absorptions in the $1400\text{--}1000\text{ cm}^{-1}$ region.
- C-H stretch: Absorptions just below 3000 cm^{-1} for the sp^3 C-H bonds of the ethyl groups.

Experimental Protocols

The following is a generalized, plausible experimental protocol for the synthesis of **Diethyl hexafluoroglutarate** via Fischer esterification. This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety conditions.

Objective: To synthesize **Diethyl hexafluoroglutarate** from hexafluoroglutaric acid and ethanol.

Materials:

- Hexafluoroglutaric acid
- Anhydrous ethanol (reagent grade, excess)
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexafluoroglutaric acid and a significant excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **Diethyl hexafluoroglutarate** by vacuum distillation to yield the final product.

Characterization: The purified product should be characterized by ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

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